5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Its chemical formula is and it has a molecular weight of approximately 167.21 g/mol . This compound is notable for its diverse applications in scientific research, particularly in medicinal chemistry and biochemistry. The unique cyclopentyl group contributes to its distinct properties and reactivity profile, making it a valuable scaffold for developing bioactive molecules.
The biological activity of 5-amino-1-cyclopentyl-1H-pyrazol-3-ol is significant, as it exhibits potential pharmacological properties. Pyrazole derivatives are known for their:
The synthesis of 5-amino-1-cyclopentyl-1H-pyrazol-3-ol can be achieved through several methodologies:
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol finds applications across various fields:
Interaction studies involving 5-amino-1-cyclopentyl-1H-pyrazol-3-ol focus on its binding affinities with various biological targets. Research indicates that it may interact with enzymes involved in metabolic pathways, potentially modulating their activity. Studies also explore its interactions with receptors that play roles in inflammation and cancer progression, revealing insights into its mechanism of action .
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol can be compared with other pyrazole derivatives based on structural and functional similarities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Amino-1-methyl-1H-pyrazole | Methyl group instead of cyclopentyl | Different pharmacological profile |
5-Amino-3-methyl-1H-pyrazole | Methyl substitution at position 3 | Enhanced solubility |
5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine | Complex fused structure | Potentially higher bioactivity due to fused rings |
5-Amino-1-(tert-butyl)-1H-pyrazole | Tert-butyl group for steric hindrance | Altered lipophilicity affecting absorption rates |
These compounds share the pyrazole core but differ in substituents, which significantly influence their biological activities and applications. The unique cyclopentyl group in 5-amino-1-cyclopentyl-1H-pyrazol-3-ol distinguishes it from others by potentially enhancing its binding affinity and selectivity towards biological targets .
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is a heterocyclic organic compound with the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol. Its systematic IUPAC name is 3-amino-2-cyclopentyl-1H-pyrazol-5-one, reflecting its pyrazole core substituted with an amino group at position 5, a hydroxyl group at position 3, and a cyclopentyl group at position 1.
Property | Value | Source |
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CAS Registry Number | 436088-87-8 | |
SMILES Notation | C1CCC(C1)N2C(=CC(=O)N2)N | |
InChI Key | PLEUJIDJQYIEKB-UHFFFAOYSA-N | |
ChEMBL ID | CHEMBL1411968 |
Alternative names include 5-amino-1-cyclopentyl-1H-pyrazol-3-ol and 3-amino-2-cyclopentyl-1H-pyrazol-5-one, with synonyms documented in PubChem and chemical registries.
The compound was first synthesized and cataloged in 2005, as evidenced by its PubChem creation date. Its development aligns with broader efforts to explore pyrazole derivatives for their bioactive potential, particularly in kinase inhibition and heterocyclic chemistry. Early research on pyrazole-based compounds, such as those described in U.S. Patent 6,218,418, highlighted their utility as cyclin-dependent kinase (CDK) inhibitors, paving the way for structural analogs like 5-amino-1-cyclopentyl-1H-pyrazol-3-ol.
The compound’s synthesis typically involves cyclocondensation reactions between cyclopentyl hydrazines and carbonyl precursors, though specific protocols remain proprietary. Advances in multi-component reactions and catalyst-driven methodologies have since refined its production.
5-Amino-1-cyclopentyl-1H-pyrazol-3-ol serves as a critical scaffold in medicinal and materials chemistry:
The compound’s pyrazole core mimics purine structures, enabling interactions with ATP-binding pockets in kinases. This property has been exploited in designing inhibitors for p38 MAP kinase and CDK2, targets relevant to cancer and inflammatory diseases. For instance, derivatives of this scaffold have shown selectivity for JNK3 over p38α MAPK, underscoring its versatility in structure-activity relationship (SAR) studies.
As a 5-aminopyrazole derivative, it acts as a precursor for synthesizing fused heterocycles, such as:
While direct applications are less documented, analogous pyrazole derivatives have been used in metal-organic frameworks (MOFs) and coordination polymers, suggesting potential in catalysis or gas storage.
Database | Identifier/Name | Reference |
---|---|---|
PubChem | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |
ChEMBL | CHEMBL1411968 | |
DSSTox | DTXSID40355440 | |
Wikidata | Q82134345 |